5-(morpholine-4-carbonyl)-N-(2-phenylethyl)furan-2-sulfonamide
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Overview
Description
5-(morpholine-4-carbonyl)-N-(2-phenylethyl)furan-2-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloro-N-(2-fluoro-3-(morpholine-4-carbonyl) phenyl) acetamide with ammonium thiocyanate in ethanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(morpholine-4-carbonyl)-N-(2-phenylethyl)furan-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The phenethyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Brominated or nitrated phenethyl derivatives.
Scientific Research Applications
5-(morpholine-4-carbonyl)-N-(2-phenylethyl)furan-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Mechanism of Action
The mechanism of action of 5-(morpholine-4-carbonyl)-N-(2-phenylethyl)furan-2-sulfonamide involves its interaction with various molecular targets. The compound’s sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The morpholine ring may also play a role in modulating the compound’s biological activity by interacting with cellular receptors and pathways .
Comparison with Similar Compounds
Similar Compounds
2-((2-fluoro-3-(morpholine-4-carbonyl) phenyl) imino) thiozolidin-4-one: Similar structure with a thiazolidinone scaffold.
N-(4-(Morpholine-4-carbonyl) thiazol-2-yl)-2-(piperazin-1-yl) acetamide hydrochloride: Contains a morpholine ring and exhibits similar biological activities.
Uniqueness
5-(morpholine-4-carbonyl)-N-(2-phenylethyl)furan-2-sulfonamide is unique due to its combination of a morpholine ring, phenethyl group, and furan ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
5-(morpholine-4-carbonyl)-N-(2-phenylethyl)furan-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c20-17(19-10-12-23-13-11-19)15-6-7-16(24-15)25(21,22)18-9-8-14-4-2-1-3-5-14/h1-7,18H,8-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRFKSUCHNLDCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(O2)S(=O)(=O)NCCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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